molecular formula C10H12FNO2 B13315981 2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid

2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid

Cat. No.: B13315981
M. Wt: 197.21 g/mol
InChI Key: VXUCCEVGBQHBLI-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom at the 5-position and a butanoic acid moiety at the 3-position. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a fluorine atom using reagents such as hydrofluoric acid or tetrabutylammonium fluoride . The resulting fluoropyridine can then be subjected to further reactions to introduce the butanoic acid group.

Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields . The subsequent steps to attach the butanoic acid moiety can be optimized for large-scale production using standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridines .

Mechanism of Action

The mechanism by which 2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-(5-Fluoropyridin-3-yl)-3-methylbutanoic acid is unique due to the specific positioning of the fluorine atom and the butanoic acid group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-(5-fluoropyridin-3-yl)-3-methylbutanoic acid

InChI

InChI=1S/C10H12FNO2/c1-6(2)9(10(13)14)7-3-8(11)5-12-4-7/h3-6,9H,1-2H3,(H,13,14)

InChI Key

VXUCCEVGBQHBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CN=C1)F)C(=O)O

Origin of Product

United States

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